
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and sulfonamide functionality. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through various methods, including the condensation of suitable aldehydes with ammonia or amines, followed by cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine-thiazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while reduction of the sulfonamide group could yield an amine derivative.
Scientific Research Applications
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its biological activity and provide opportunities for further functionalization. The combination of the thiazole and pyridine rings also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrClN3O2S2 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H5BrClN3O2S2/c9-6-3-5(4-12-7(6)10)17(14,15)13-8-11-1-2-16-8/h1-4H,(H,11,13) |
InChI Key |
UGPDLZRZDOLVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


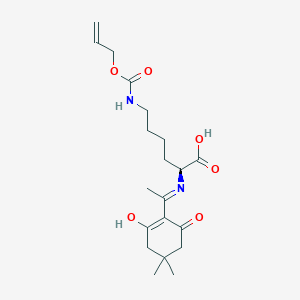
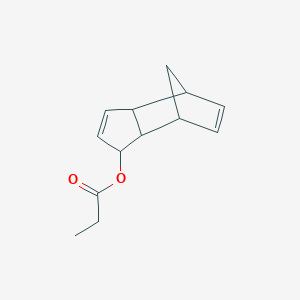


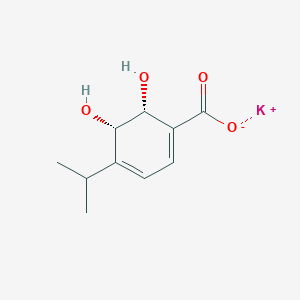
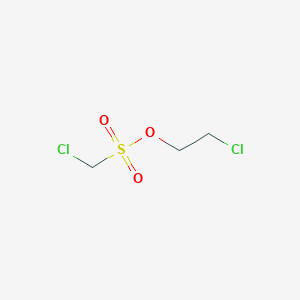
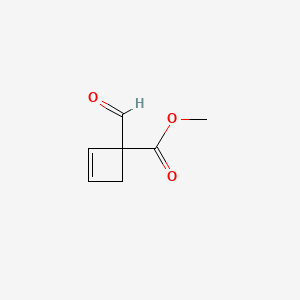
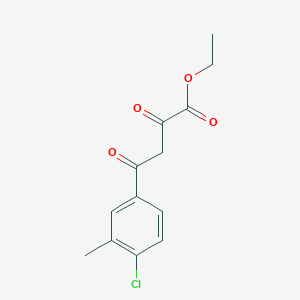

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
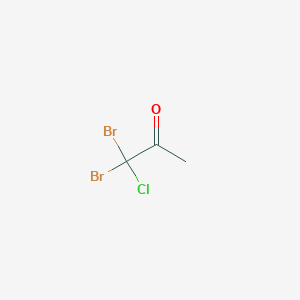
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)


